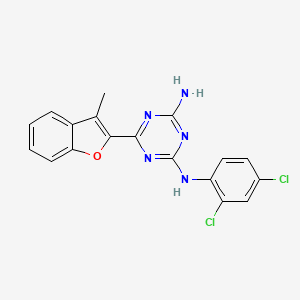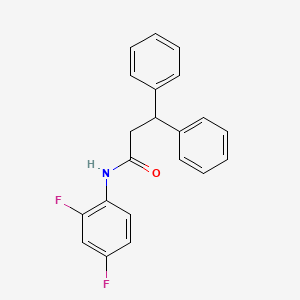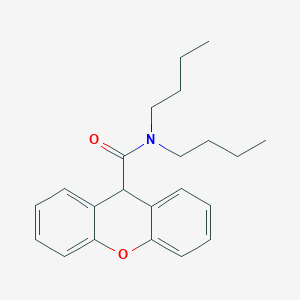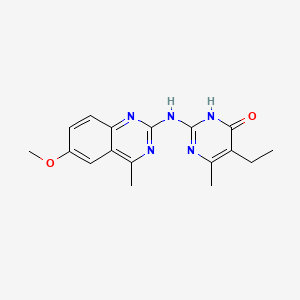
(6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with trimethyl and trimethoxybenzoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of trimethyl and trimethoxybenzoyl groups through various substitution reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trimethyl and trimethoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s trimethoxybenzoyl group can facilitate binding to specific sites, while the quinoline core may participate in electron transfer or other chemical processes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL lies in its combination of trimethyl and trimethoxybenzoyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H25NO5/c1-13-12-22(2,3)23(17-8-7-15(24)11-16(13)17)21(25)14-9-18(26-4)20(28-6)19(10-14)27-5/h7-12,24H,1-6H3 |
InChI Key |
XELZCCDRSHPVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180806.png)
![N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11180813.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11180815.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate](/img/structure/B11180823.png)

![Ethyl 4-(3-nitrophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11180839.png)
![4-(furan-2-ylmethyl)-9-(4-methylsulfanylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11180845.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11180864.png)
![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-ethyl-1,2,3,4-tetrahydro-1-(2-methoxyphenyl)-8-methyl-3-(3-pyridinylmethyl)-](/img/structure/B11180865.png)

![(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B11180871.png)


